molecular formula C16H20O6 B589248 rac Mono(5-carboxy-2-ethylpentyl) Phthalate-d4 CAS No. 866864-06-4

rac Mono(5-carboxy-2-ethylpentyl) Phthalate-d4

Cat. No.: B589248
CAS No.: 866864-06-4
M. Wt: 312.354
InChI Key: XFGRNAPKLGXDGF-KNIGXJNHSA-N
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Description

rac Mono(5-carboxy-2-ethylpentyl) Phthalate-d4: is a stable isotope-labeled compound used primarily as a reference standard in various analytical applications. It is a derivative of phthalic acid and is characterized by the presence of a carboxyethylpentyl group. This compound is often utilized in research involving phthalates, which are commonly used as plasticizers in the production of flexible polyvinyl chloride (PVC) products .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac Mono(5-carboxy-2-ethylpentyl) Phthalate-d4 typically involves the esterification of phthalic anhydride with 5-carboxy-2-ethylpentanol. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The process involves heating the reactants to facilitate the formation of the ester bond .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production .

Chemical Reactions Analysis

Types of Reactions: rac Mono(5-carboxy-2-ethylpentyl) Phthalate-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

rac Mono(5-carboxy-2-ethylpentyl) Phthalate-d4 is widely used in scientific research, including:

    Analytical Chemistry: As a reference standard for the quantification of phthalates in environmental and biological samples.

    Toxicology: To study the metabolism and toxicological effects of phthalates in living organisms.

    Polymer Science: To investigate the properties and behavior of phthalates as plasticizers in polymer matrices.

    Environmental Science: To assess the environmental impact and degradation pathways of phthalates.

Mechanism of Action

The mechanism of action of rac Mono(5-carboxy-2-ethylpentyl) Phthalate-d4 is primarily related to its role as a plasticizer. It interacts with polymer chains, reducing intermolecular forces and increasing the flexibility and durability of the material. In biological systems, it can be metabolized to its corresponding carboxylic acid, which may interact with various molecular targets and pathways, potentially leading to toxicological effects .

Comparison with Similar Compounds

Uniqueness: rac Mono(5-carboxy-2-ethylpentyl) Phthalate-d4 is unique due to its stable isotope labeling, which makes it particularly valuable in analytical applications. Its specific structure also allows for distinct interactions with polymer matrices and biological systems, differentiating it from other phthalates .

Properties

CAS No.

866864-06-4

Molecular Formula

C16H20O6

Molecular Weight

312.354

IUPAC Name

2-(5-carboxy-2-ethylpentoxy)carbonyl-3,4,5,6-tetradeuteriobenzoic acid

InChI

InChI=1S/C16H20O6/c1-2-11(6-5-9-14(17)18)10-22-16(21)13-8-4-3-7-12(13)15(19)20/h3-4,7-8,11H,2,5-6,9-10H2,1H3,(H,17,18)(H,19,20)/i3D,4D,7D,8D

InChI Key

XFGRNAPKLGXDGF-KNIGXJNHSA-N

SMILES

CCC(CCCC(=O)O)COC(=O)C1=CC=CC=C1C(=O)O

Synonyms

1,2-Benzenedicarboxylic Acid-d4 Mono(5-carboxy-2-ethylpentyl) Ester;  MECPP-d4; 

Origin of Product

United States

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